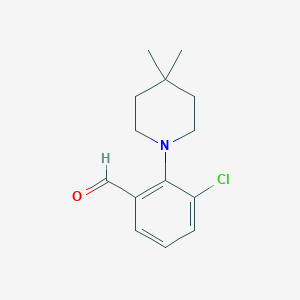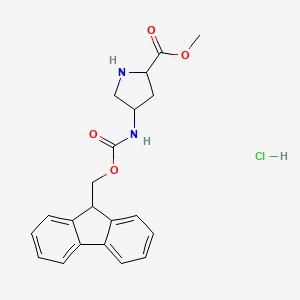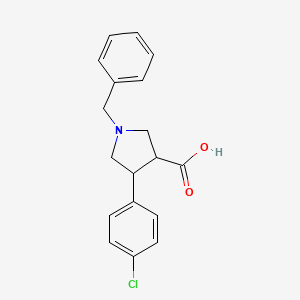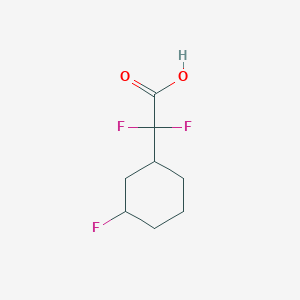
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 is a chemical compound with the molecular formula C27H34BF4P and a molecular weight of 476.34 g/mol . This compound is known for its unique structure, which includes a phosphonium ion paired with a tetrafluoroborate anion. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of (2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 typically involves the reaction of (2-Phenylinden-3-yl)dicyclohexylphosphine with tetrafluoroboric acid. The reaction conditions often include a solvent such as dichloromethane and may require a catalyst to facilitate the reaction . Industrial production methods are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the phosphonium ion is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Scientific Research Applications
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can interact with negatively charged sites on proteins, affecting their function and activity. This interaction can lead to changes in cellular pathways and processes, which are the basis for its potential biological and therapeutic effects .
Comparison with Similar Compounds
(2-Phenylinden-3-yl)dicyclohexylphosphonium BF4 can be compared with other similar compounds, such as:
Triphenylphosphonium salts: These compounds have a similar phosphonium ion but with different substituents, leading to variations in their chemical and biological properties.
Tetraphenylphosphonium salts: These salts have four phenyl groups attached to the phosphonium ion, which can affect their reactivity and applications.
Cyclohexylphosphonium salts: These compounds have cyclohexyl groups attached to the phosphonium ion, similar to this compound, but with different additional substituents.
The uniqueness of this compound lies in its specific structure, which combines the phenylindenyl and dicyclohexyl groups, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C27H34BF4P |
|---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
dicyclohexyl-(2-phenyl-3H-inden-1-yl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C27H33P.BF4/c1-4-12-21(13-5-1)26-20-22-14-10-11-19-25(22)27(26)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24;2-1(3,4)5/h1,4-5,10-14,19,23-24H,2-3,6-9,15-18,20H2;/q;-1/p+1 |
InChI Key |
MUPCFQYWJJGEBZ-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3=C(CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123343.png)

![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)

![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)


![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
